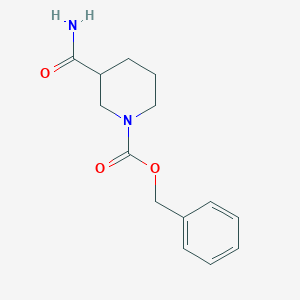

Benzyl 3-carbamoylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNTYSRHYYSZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594837 | |

| Record name | Benzyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569348-14-7 | |

| Record name | Benzyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzyl 3-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. The document details two common synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as 1-N-Cbz-nipecotamide, is a piperidine derivative frequently utilized in the development of therapeutic agents. The presence of a carbamoyl group and a benzyloxycarbonyl (Cbz) protecting group on the piperidine ring allows for selective modifications and the construction of complex molecular architectures. This guide outlines the two most prevalent and practical synthetic strategies for obtaining this compound.

Synthesis Pathways

Two primary synthetic routes to this compound are presented:

-

Pathway A: N-Benzyloxycarbonylation of 3-Piperidinecarboxamide (Nipecotamide). This is a direct, one-step approach starting from the commercially available 3-piperidinecarboxamide.

-

Pathway B: Amidation of N-Cbz-3-piperidinecarboxylic Acid. This two-step route begins with the commercially available N-protected carboxylic acid, which is first activated and then reacted with an ammonia source.

The choice of pathway may depend on the availability of starting materials, desired purity, and scalability of the synthesis.

Pathway A: N-Benzyloxycarbonylation of 3-Piperidinecarboxamide

This pathway involves the protection of the secondary amine of 3-piperidinecarboxamide with a benzyl chloroformate (Cbz-Cl) reagent in the presence of a base.

Reaction Scheme

Caption: N-Benzyloxycarbonylation of 3-Piperidinecarboxamide.

Experimental Protocol

-

Preparation: To a solution of 3-piperidinecarboxamide (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added a suitable base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C in an ice bath.

-

Reaction: Benzyl chloroformate (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched by the addition of water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 3-Piperidinecarboxamide |

| Reagent | Benzyl Chloroformate |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Purity (Post-Chr.) | >98% |

Pathway B: Amidation of N-Cbz-3-piperidinecarboxylic Acid

This pathway involves the conversion of the carboxylic acid functionality of N-Cbz-3-piperidinecarboxylic acid into a primary amide.

Reaction Scheme

Caption: Amidation of N-Cbz-3-piperidinecarboxylic Acid.

Experimental Protocol

-

Activation: To a solution of N-Cbz-3-piperidinecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM is added a coupling agent, for example, HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Amidation: An ammonia source, such as ammonium chloride (1.5 eq), is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.

-

Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | N-Cbz-3-piperidinecarboxylic acid |

| Coupling Agent | HATU / EDCI |

| Ammonia Source | Ammonium Chloride |

| Solvent | DMF or DCM |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

| Purity (Post-Pur.) | >98% |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.30 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.29 (m, 5H), 6.05 (br s, 1H), 5.45 (br s, 1H), 5.14 (s, 2H), 4.15-3.90 (m, 2H), 3.20-2.95 (m, 2H), 2.50-2.35 (m, 1H), 1.95-1.50 (m, 4H) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.8, 155.2, 136.7, 128.5, 128.0, 127.8, 67.2, 46.0 (br), 44.5 (br), 42.1, 27.8, 24.5 ppm. |

| Mass Spec (ESI+) | m/z 263.1 [M+H]⁺, 285.1 [M+Na]⁺ |

Conclusion

The synthesis of this compound can be efficiently achieved through either N-protection of 3-piperidinecarboxamide or amidation of N-Cbz-3-piperidinecarboxylic acid. The choice of the synthetic route will be dictated by factors such as cost, availability of starting materials, and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this valuable chemical intermediate.

An In-depth Technical Guide on the Physicochemical Properties of Benzyl 3-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 3-carbamoylpiperidine-1-carboxylate. The information herein is intended to support research, discovery, and development activities by providing foundational data and detailed experimental methodologies.

Chemical Identity and Structure

This compound is a piperidine derivative featuring a carbamoyl group at the 3-position and a benzyl carbamate protecting group on the piperidine nitrogen. This structural arrangement imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 569348-14-7[1] |

| Molecular Formula | C₁₄H₁₈N₂O₃[1] |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[1] |

| InChI | InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)[1] |

| InChIKey | JVNTYSRHYYSZEM-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key computed and, where available, experimental properties of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 262.30 g/mol | Computed by PubChem[1] |

| XLogP3 | 1.4 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |

| Rotatable Bond Count | 3 | Computed by Cactvs[1] |

| Exact Mass | 262.13174244 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 72.6 Ų | Computed by Cactvs[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is essential for drug development. The following sections detail standard protocols for key parameters.

Differential Scanning Calorimetry is a highly precise method for determining the melting temperature (T_m) of a solid compound.[2]

Protocol:

-

Sample Preparation: Accurately weigh approximately 2 mg of this compound into a standard aluminum DSC pan.[3] Crimp the pan with a lid.

-

Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument's sample and reference holders, respectively.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 2 °C/min to 10 °C/min.[3][4]

-

Continue heating to a temperature sufficiently above the melting transition (e.g., 200 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.[3]

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram. The peak of the endotherm represents the heat of fusion.

Caption: Workflow for Melting Point Determination by DSC.

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the aqueous solubility of pharmaceutical compounds.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Dilute an aliquot of the clear filtrate with the mobile phase to a concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted filtrate sample and determine its peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility.

-

Caption: Workflow for Aqueous Solubility Determination by HPLC.

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[5][6][7]

Protocol:

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent, which may include a co-solvent like methanol for poorly soluble compounds.[5][7] The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[5][7]

-

Titration Setup:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

-

The shake-flask method is the traditional and a reliable method for determining the octanol-water partition coefficient (LogP).[8][9][10]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them and allowing the phases to separate.[8]

-

Partitioning:

-

Dissolve a known amount of this compound in one of the pre-saturated phases.

-

Add a known volume of the other pre-saturated phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

For instance, piperidine carboxamide derivatives have been explored as inhibitors of enzymes such as histone deacetylases (HDACs) and acetylcholinesterase (AChE), which are relevant targets in cancer and neurodegenerative diseases, respectively. As a hypothetical example, if this compound were to act as an inhibitor of a specific signaling kinase, its mechanism of action could be depicted as follows:

Caption: Hypothetical Signaling Pathway Inhibition.

This diagram illustrates a generic kinase signaling cascade where an external signal activates a receptor, leading to a phosphorylation cascade that ultimately results in a cellular response. A potential therapeutic agent like this compound could act as an inhibitor of a key kinase in this pathway, thereby blocking the downstream signaling and cellular response. It is important to note that this is a generalized representation, and the actual biological target and mechanism of action for this specific compound would need to be determined through experimental studies.

Conclusion

This technical guide provides a summary of the known computed physicochemical properties of this compound and details the standard experimental protocols for their determination. While specific experimental data for this compound are limited in the public literature, the provided methodologies and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental investigation is warranted to fully characterize the physicochemical profile and biological activity of this compound.

References

- 1. This compound | C14H18N2O3 | CID 18526450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential scanning calorimetry [cureffi.org]

- 3. scielo.br [scielo.br]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Benzyl 3-carbamoylpiperidine-1-carboxylate (CAS 569348-14-7): A Key Intermediate in the Synthesis of Novel Pan-KRAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-carbamoylpiperidine-1-carboxylate, with the CAS number 569348-14-7, is a pivotal chemical intermediate in the synthesis of advanced therapeutic agents. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant application as a building block in the development of azaquinazoline-based pan-KRAS inhibitors. The guide further elaborates on the biological significance of targeting the KRAS signaling pathway in oncology and presents the experimental protocols and quantitative data for the final therapeutic compounds derived from this intermediate.

Chemical and Physical Properties

This compound, also known as 1-N-Cbz-nipecotamide, is a white to yellow solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value |

| CAS Number | 569348-14-7 |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.30 g/mol |

| Appearance | White to Yellow Solid[1][2] |

| Density | 1.224 g/cm³ |

| Boiling Point | 475.5 °C at 760 mmHg |

| Synonyms | 1-Cbz-3-carbamoylpiperidine, 1-N-Cbz-nipecotamide, 3-Carbamoylpiperidine-1-carboxylic acid benzyl ester[1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amidation of a protected piperidine carboxylic acid. The following protocol is based on established synthetic procedures.

Materials:

-

1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Acetonitrile (MeCN)

-

Ammonia solution (30%)

Procedure:

-

To a stirred solution of 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid (1 equivalent) in acetonitrile, add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) at 0°C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the acylimidazole intermediate.

-

Cool the reaction mixture again to 0°C and add a 30% ammonia solution.

-

Continue stirring and allow the reaction to proceed to completion.

-

Upon completion, the product, this compound, can be isolated and purified using standard laboratory techniques such as extraction and crystallization.

Application in the Synthesis of Azaquinazoline Pan-KRAS Inhibitors

This compound is a crucial starting material in the multi-step synthesis of azaquinazoline-based pan-KRAS inhibitors, as detailed in patent WO2022132200A1.[1] The initial step involves the formation of a key intermediate.

Procedure:

-

A mixture of this compound (1 equivalent) in 1,1-dimethoxy-N,N-dimethyl-ethanamine (20 equivalents) is heated at 110°C for 2 hours.[1]

-

After the removal of volatile components, the resulting residue is re-dissolved in acetic acid.[1]

-

Hydrazine hydrate (1.5 equivalents) is added, and the reaction mixture is heated to 90°C for 1 hour to yield the pyrazole intermediate.[1]

-

This intermediate undergoes further synthetic transformations to produce the final azaquinazoline pan-KRAS inhibitors.[1]

Biological Context: The KRAS Signaling Pathway

The final products synthesized from this compound are designed to target the KRAS protein. KRAS is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. It is a critical node in cellular signaling, controlling cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumor growth. The diagram below illustrates a simplified representation of the KRAS signaling pathway.

Caption: Simplified KRAS signaling pathway and the point of intervention for pan-KRAS inhibitors.

Biological Activity and Quantitative Data

The azaquinazoline compounds, synthesized using this compound as a key intermediate, have demonstrated potent inhibitory activity against various KRAS mutants and wild-type KRAS.[1] This broad activity classifies them as "pan-KRAS inhibitors." Such inhibitors are of significant therapeutic interest for treating cancers that have developed resistance to mutant-specific inhibitors, such as those targeting KRAS G12C.[1]

The biological efficacy of these compounds is typically evaluated through cell-based proliferation assays. In these assays, cancer cell lines with specific KRAS mutations are treated with the inhibitor, and the concentration required to inhibit cell growth by 50% (IC₅₀) is determined. This quantitative data is crucial for assessing the potency and potential therapeutic value of the compounds.

Experimental Protocols for Biological Assays

Cell Proliferation Assay

The anti-proliferative activity of the pan-KRAS inhibitors is assessed using a standardized cell-based assay.

Materials:

-

Cancer cell lines harboring KRAS mutations (e.g., KRAS G12A, G12C, G12D, G12R, G12S, G12V, G13D, or Q61H) or wild-type KRAS.[1]

-

Cell culture medium and supplements.

-

The synthesized azaquinazoline pan-KRAS inhibitor.

-

A cell viability reagent (e.g., CellTiter-Glo®).

-

Microplate reader.

Procedure:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, the cells are treated with a serial dilution of the pan-KRAS inhibitor.

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

After the incubation period, a cell viability reagent is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.

-

The IC₅₀ values are calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility is highlighted in the synthesis of a novel class of azaquinazoline pan-KRAS inhibitors, which hold promise for the treatment of a broad range of cancers driven by KRAS mutations. This technical guide has provided a comprehensive overview of the properties, synthesis, and application of this key building block, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

In-Depth Structural Elucidation of N-Cbz-3-Piperidinecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of N-Cbz-3-piperidinecarboxamide, also known by its IUPAC name, benzyl 3-carbamoylpiperidine-1-carboxylate. The following sections detail the analytical data and experimental protocols used to confirm the chemical structure of this compound, a key intermediate in various synthetic pathways.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for N-Cbz-3-piperidinecarboxamide in CDCl₃ at 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- |

| ~6.0-6.5 | br s | 1H | -CONH₂ (one proton) |

| ~5.5-6.0 | br s | 1H | -CONH₂ (one proton) |

| 5.14 | s | 2H | -CH₂-Ph |

| ~3.8-4.1 | m | 2H | Piperidine H2, H6 (axial/equatorial) |

| ~2.8-3.2 | m | 2H | Piperidine H2, H6 (axial/equatorial) |

| ~2.4 | m | 1H | Piperidine H3 |

| ~1.5-2.0 | m | 4H | Piperidine H4, H5 |

Table 2: Predicted ¹³C NMR Data for N-Cbz-3-piperidinecarboxamide in CDCl₃ at 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -CONH₂ |

| ~155 | -NCOO- |

| ~136 | C₆H₅- (quaternary) |

| ~128.5 | C₆H₅- (CH) |

| ~128.0 | C₆H₅- (CH) |

| ~127.8 | C₆H₅- (CH) |

| ~67 | -CH₂-Ph |

| ~45-47 | Piperidine C2, C6 |

| ~42 | Piperidine C3 |

| ~28 | Piperidine C4 or C5 |

| ~24 | Piperidine C5 or C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for N-Cbz-3-piperidinecarboxamide

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350, ~3180 | Medium, Broad | N-H stretch (primary amide) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2940, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1580 | Medium | N-H bend (amide II band) |

| ~1420 | Strong | C-N stretch (carbamate) |

| ~1230 | Strong | C-O stretch (carbamate) |

| ~740, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for N-Cbz-3-piperidinecarboxamide

| m/z | Ion |

| 262.13 | [M]⁺ (Molecular Ion) |

| 245.13 | [M-NH₃]⁺ |

| 171.09 | [M-C₇H₇O]⁺ |

| 108.04 | [C₇H₈O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the techniques used in the structural elucidation of N-Cbz-3-piperidinecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans are typically required for a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat compound (if an oil) is placed between two sodium chloride or potassium bromide plates to form a thin film. If the compound is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the molecular ion.

-

Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can aid in structural confirmation.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process.

Caption: Experimental workflow for the synthesis and structural elucidation of N-Cbz-3-piperidinecarboxamide.

Caption: Logical relationship of the key structural fragments within N-Cbz-3-piperidinecarboxamide.

An In-depth Technical Guide on N-Nitrosomethylphenidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C14H18N2O3 encompasses several isomers, with a notable one being N-Nitrosomethylphenidate. This document provides a comprehensive technical overview of N-Nitrosomethylphenidate, a nitrosamine derivative of methylphenidate, a widely prescribed psychoactive drug. The presence of the nitroso group raises significant interest and concern, particularly in the context of drug safety and toxicology, making it a critical area of study for researchers and professionals in drug development. This guide will delve into its chemical properties, and relevant (though hypothetical, due to the limited public data on this specific impurity's biological pathways) experimental and analytical considerations.

Chemical Identity and Properties

N-Nitrosomethylphenidate is chemically identified as methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate.[1] It is recognized as an impurity of the drug Ritalin.[1]

| Property | Value | Source |

| IUPAC Name | methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate | [1] |

| Molecular Formula | C14H18N2O3 | [1] |

| Molar Mass | 262.30 g/mol | [1] |

| CAS Number | 55557-03-4 | [1] |

| Synonyms | N-Nitroso-methylphenidate, Nitrosomethylphenidate | [1] |

Hypothetical Biological Significance and Signaling Pathways

While specific signaling pathways for N-Nitrosomethylphenidate are not extensively documented in public literature, its structural similarity to methylphenidate and the presence of a nitrosamine group suggest potential biological activities of significant interest. Nitrosamines as a class are known for their potential carcinogenic properties, which often involve metabolic activation to electrophilic species that can interact with cellular macromolecules like DNA.

A hypothetical signaling pathway leading to potential cellular damage could be initiated by its metabolic activation.

Caption: Hypothetical metabolic activation of N-Nitrosomethylphenidate and downstream cellular effects.

Experimental Protocols

The analysis and characterization of N-Nitrosomethylphenidate would involve standard analytical techniques employed in pharmaceutical quality control and toxicology studies.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the presence of N-Nitrosomethylphenidate in a drug substance or product.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of N-Nitrosomethylphenidate.

-

Quantification: Based on a calibration curve generated from a certified reference standard of N-Nitrosomethylphenidate.

Structural Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of N-Nitrosomethylphenidate.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis: Full scan and product ion scan (MS/MS) modes. The exact mass measurement of the parent ion and the fragmentation pattern would be used to confirm the structure.

A logical workflow for the identification and quantification of this impurity is outlined below.

Caption: A typical analytical workflow for the identification and quantification of N-Nitrosomethylphenidate impurity.

Data Presentation

Quantitative data regarding the limits and detection of N-Nitrosomethylphenidate would typically be presented in tabular format for clarity and regulatory submission.

| Analytical Parameter | Method | Typical Value/Limit |

| Limit of Detection (LOD) | HPLC-UV | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | HPLC-UV | ~0.03 µg/mL |

| Reporting Threshold | Regulatory Guidance | e.g., 0.05% of active pharmaceutical ingredient |

| Permitted Daily Exposure (PDE) | Toxicological Assessment | To be determined based on toxicological data |

Disclaimer: The biological pathways and experimental data presented are based on general principles of toxicology and analytical chemistry, as specific research on N-Nitrosomethylphenidate is not widely available in the public domain. This guide is intended for informational purposes for a scientific audience.

References

The Multifaceted Biological Activities of Piperidine-3-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the known biological activities of piperidine-3-carboxamide derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and skeletal disorders. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Piperidine-3-carboxamide derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors and inducers of cellular senescence.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of piperidine-3-carboxamide have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] These compounds have demonstrated significant anti-tumor activity in preclinical models, such as the Karpas-299 cell line.[1]

Quantitative Data: ALK Inhibition

| Compound ID | Target | Assay System | IC50 (µM) | Reference |

| 1 | ALK | Enzyme Assay | 0.174 | [2] |

Experimental Protocol: ALK Kinase Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay for measuring ALK kinase activity.

Materials:

-

Recombinant human ALK kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-EGF receptor peptide)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phosphotyrosine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a kinase reaction mixture containing ALK enzyme and biotinylated peptide substrate in kinase buffer.

-

Add 10 µL of the kinase reaction mixture to each well.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Prepare a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a suitable buffer.

-

Stop the kinase reaction by adding 10 µL of the detection mixture to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a suitable time-resolved fluorescence reader, measuring the FRET signal.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Signaling Pathway: ALK Inhibition

Caption: Inhibition of ALK signaling pathway by piperidine-3-carboxamide derivatives.

Induction of Cellular Senescence in Melanoma

Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells (A375), leading to anti-proliferative effects.[3] This activity is distinct from classical cytotoxicity and represents a promising therapeutic strategy for melanoma.

Quantitative Data: Anti-melanoma Activity

| Compound ID | Activity | Assay System | EC50 (µM) | IC50 (µM) | Reference |

| 1 | Senescence-inducing | A375 cells | 1.24 | - | [3] |

| 1 | Anti-proliferative | A375 cells | - | 0.88 | [3] |

| 54 | Senescence-inducing | A375 cells | 0.04 | - | [3] |

| 54 | Anti-proliferative | A375 cells | - | 0.03 | [3] |

Experimental Protocol: Senescence Induction Assay in A375 Melanoma Cells

This protocol describes an image-based high-content screening assay to quantify senescence induction.

Materials:

-

Human melanoma A375 cell line

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Test compounds (N-arylpiperidine-3-carboxamide derivatives) dissolved in DMSO

-

Doxorubicin (positive control for senescence induction)

-

Hoechst 33342 stain

-

Senescence-Associated β-Galactosidase (SA-β-Gal) staining kit

-

96-well imaging plates

-

High-content imaging system

Procedure:

-

Seed A375 cells into 96-well imaging plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds and doxorubicin in cell culture medium.

-

Treat the cells with the compounds for 72 hours.

-

After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Perform SA-β-Gal staining according to the manufacturer's instructions.

-

Counterstain the cell nuclei with Hoechst 33342.

-

Acquire images of the cells using a high-content imaging system.

-

Analyze the images to quantify the number of SA-β-Gal positive cells and the total number of cells.

-

Calculate the percentage of senescent cells for each treatment condition.

-

Determine the EC50 value for senescence induction.

-

For anti-proliferative activity (IC50), determine the cell number in parallel wells (e.g., using Hoechst staining) and calculate the concentration that inhibits cell growth by 50%.

Signaling Pathway: Cellular Senescence in Melanoma

Caption: Induction of cellular senescence by piperidine-3-carboxamide derivatives in melanoma cells.

Anti-osteoporosis Activity

Piperidine-3-carboxamide derivatives have been investigated as inhibitors of Cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a crucial role in bone resorption.[4][5] By inhibiting Cathepsin K, these compounds can reduce bone degradation and have potential as treatments for osteoporosis.[4][5]

Quantitative Data: Cathepsin K Inhibition

| Compound ID | Target | Assay System | IC50 (µM) | Reference |

| H-9 | Cathepsin K | Enzyme Assay | 0.08 | [4][5] |

Experimental Protocol: Cathepsin K Inhibition Assay

This protocol describes a fluorometric assay for measuring Cathepsin K activity.

Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)

-

Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 96-well plate.

-

Prepare a solution of Cathepsin K in assay buffer.

-

Add 50 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

-

Prepare a solution of the fluorogenic substrate in assay buffer.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) in a kinetic mode for 15-30 minutes.

-

Determine the rate of reaction for each well.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimalarial Activity

A series of piperidine-3-carboxamide derivatives have demonstrated potent activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6] Their mechanism of action involves the inhibition of the parasite's 20S proteasome, a key enzyme complex for protein degradation and parasite survival.[6]

Quantitative Data: Antimalarial Activity

| Compound ID | Target | Assay System | IC50 (µM) | Reference |

| SW042 | P. falciparum 3D7 | In vitro culture | 0.14 - 0.19 | [6] |

Experimental Protocol: In Vitro Antimalarial Assay against P. falciparum

This protocol describes a common method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

-

Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

-

96-well microplates

-

[³H]-hypoxanthine

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 100 µL of the compound dilutions to the wells of a 96-well plate.

-

Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5% and a hematocrit of 2.5%.

-

Add 100 µL of the parasite culture to each well.

-

Incubate the plates for 48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

After 48 hours, add 25 µL of [³H]-hypoxanthine to each well.

-

Incubate for an additional 24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of parasite growth for each compound concentration and determine the IC50 value.

Signaling Pathway: Proteasome Inhibition in P. falciparum

Caption: Inhibition of the P. falciparum proteasome by piperidine-3-carboxamide derivatives.

Antimicrobial Activity

Sulfonyl piperidine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] These compounds have shown moderate to good activity, suggesting their potential as a new class of antimicrobial agents.[7][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compounds and standard agents in DMSO.

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

TRPA1 Channel Modulation

Piperidine-3-carboxamide derivatives have been identified as modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, an ion channel involved in pain, inflammation, and respiratory conditions. This activity opens up new avenues for the therapeutic application of this chemical scaffold.

Experimental Protocol: TRPA1 Channel Activity Assay (Calcium Imaging)

This protocol describes a cell-based calcium imaging assay to measure TRPA1 channel activation.

Materials:

-

HEK293 cells stably expressing human TRPA1

-

Cell culture medium

-

Fluo-4 AM calcium indicator

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

-

AITC (allyl isothiocyanate) as a positive control agonist

-

Fluorescence plate reader with an integrated liquid handling system

Procedure:

-

Seed the TRPA1-expressing HEK293 cells into 96-well black, clear-bottom plates and culture overnight.

-

Load the cells with Fluo-4 AM by incubating them with the dye in HBSS for 60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the test compounds at various concentrations to the wells using the integrated liquid handler.

-

Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

-

A subsequent addition of a maximal concentration of AITC can be used to assess agonistic or antagonistic activity.

-

Analyze the fluorescence data to determine the effect of the compounds on TRPA1 channel activity.

Signaling Pathway: TRPA1 Channel Modulation

Caption: Modulation of the TRPA1 ion channel by piperidine-3-carboxamide derivatives.

This technical guide highlights the significant and diverse biological activities of piperidine-3-carboxamide derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, fostering the continued exploration and development of this important chemical scaffold for various therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways of oncogene-induced senescence in human melanocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132 | PLOS One [journals.plos.org]

- 6. Activating cathepsin K in osteoclasts stimulates bone formation through S1P - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cross Talk between Cellular Senescence and Melanoma: From Molecular Pathogenesis to Target Therapies | MDPI [mdpi.com]

- 8. Cellular Senescence and Immunosenescence in Melanoma: Insights From the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

N-Cbz-Nipecotamide: A Key Synthetic Intermediate in Modern Drug Discovery

An In-depth Technical Guide on the Synthesis, Properties, and Application of a Versatile Piperidine Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-nipecotamide, a pivotal synthetic intermediate in the development of novel therapeutics. While a detailed historical account of its initial discovery remains elusive in publicly accessible literature, its contemporary significance is underscored by its application in the synthesis of complex molecules targeting critical disease pathways. This document collates available data on its physicochemical properties, outlines a representative synthetic protocol, and illustrates its role as a valuable building block in medicinal chemistry.

Physicochemical Properties

N-Cbz-nipecotamide, also known as benzyl 3-carbamoylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbamoyl group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. These structural features make it a versatile intermediate for further chemical modifications. Its key physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 569348-14-7 |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.30 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Synthesis of N-Cbz-Nipecotamide: A Representative Protocol

The synthesis of N-Cbz-nipecotamide can be achieved from N-Cbz-nipecotic acid. The following protocol is a representative procedure based on standard amidation reactions commonly employed in medicinal chemistry.

Reaction Scheme:

Caption: Synthetic pathway for N-Cbz-nipecotamide.

Materials:

-

N-Cbz-nipecotic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or other suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Ammonium hydroxide (excess) or ammonia gas

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of the Carboxylic Acid: To a solution of N-Cbz-nipecotic acid in anhydrous DCM at room temperature, add CDI portion-wise. Stir the mixture for 1-2 hours until the activation is complete (can be monitored by TLC or LC-MS).

-

Amidation: Cool the reaction mixture in an ice bath and slowly add an excess of ammonium hydroxide solution. Alternatively, bubble ammonia gas through the solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-Cbz-nipecotamide.

Application in the Synthesis of KRAS Inhibitors

A recent patent application (WO2022132200A1) highlights the use of N-Cbz-nipecotamide as a key starting material in the synthesis of pan-KRAS inhibitors, which are of significant interest in oncology. The piperidine amide moiety of N-Cbz-nipecotamide serves as a crucial scaffold for the elaboration of more complex molecular architectures designed to target mutated forms of the KRAS protein.

The general workflow for the utilization of N-Cbz-nipecotamide as a synthetic intermediate is depicted below.

Caption: General workflow for the use of N-Cbz-nipecotamide.

Conclusion

While the specific historical details of the discovery of N-Cbz-nipecotamide are not prominently documented, its value as a synthetic intermediate in contemporary drug discovery is clear. Its stable, yet readily modifiable structure makes it an important building block for the construction of complex therapeutic agents. The information provided in this guide offers researchers and drug development professionals a foundational understanding of the synthesis, properties, and application of this versatile molecule, facilitating its effective use in the advancement of medicinal chemistry and the development of new medicines.

An In-depth Technical Guide on the Spectroscopic Data of Benzyl 3-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Benzyl 3-carbamoylpiperidine-1-carboxylate, a key structural motif in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally related compounds. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the synthesis and characterization of this and similar molecules.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₁₄H₁₈N₂O₃[1] Molecular Weight: 262.30 g/mol [1] CAS Number: 569348-14-7[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds containing N-Cbz protected piperidine rings and carboxamide functionalities.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Phenyl-H |

| ~5.15 | s | 2H | Benzyl-CH₂ |

| ~5.5-6.5 | br s | 2H | -CONH₂ |

| ~4.0-4.2 | m | 2H | Piperidine-H₂ (axial/equatorial at C2/C6) |

| ~2.8-3.2 | m | 2H | Piperidine-H₂ (axial/equatorial at C2/C6) |

| ~2.4-2.6 | m | 1H | Piperidine-H (at C3) |

| ~1.5-2.0 | m | 4H | Piperidine-H₂ (at C4/C5) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -CONH₂ |

| ~155 | N-COO- |

| ~136 | Phenyl-C (quaternary) |

| ~128.5 | Phenyl-CH |

| ~128.0 | Phenyl-CH |

| ~67.5 | Benzyl-CH₂ |

| ~45-47 | Piperidine-CH₂ (C2/C6) |

| ~42-44 | Piperidine-CH (C3) |

| ~25-28 | Piperidine-CH₂ (C4/C5) |

Table 3: Predicted IR Spectroscopy Data

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |

| ~1550 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1100 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Interpretation |

| 263.1390 | [M+H]⁺ (Monoisotopic mass: 262.1317) |

| 285.1209 | [M+Na]⁺ |

| 171 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used if solubility is an issue.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube, ensuring the solution is clear and free of particulate matter.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse (e.g., zg30)

-

Spectral Width: 16 ppm (centered around 6 ppm)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16-64

¹³C{¹H} NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (e.g., zgpg30)

-

Spectral Width: 240 ppm (centered around 100 ppm)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024-4096

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): [2]

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[2]

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[2]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[2]

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[2]

Attenuated Total Reflectance (ATR) Method: [2]

-

Ensure the ATR crystal is clean and free of any contaminants.[2]

-

Place the solid sample directly onto the ATR crystal.[2]

-

Apply pressure to ensure good contact between the sample and the crystal.[2]

-

Run the FTIR analysis.[2]

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for LC-MS analysis.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Potential Therapeutic Targets for Piperidine Carboxamide Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide range of biological targets. This guide provides a comprehensive overview of key therapeutic targets for which piperidine carboxamide-based inhibitors have shown significant promise, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of oncogenic fusion proteins, driving the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1] These alterations result in the constitutive activation of ALK and its downstream signaling pathways, promoting cell proliferation, survival, and metastasis.

Quantitative Data: ALK Inhibition by Piperidine Carboxamide Derivatives

A number of piperidine carboxamide derivatives have been identified as potent ALK inhibitors. The following table summarizes the inhibitory activity of selected compounds against ALK.

| Compound ID | Modification | ALK IC50 (µM) |

| 1 | Initial Hit | 0.174 |

| 25 | Optimized Derivative | Not specified, but identified as most active in a 3D-QSAR study |

ALK Signaling Pathway

Constitutively active ALK fusion proteins activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are central to promoting cell growth, proliferation, and survival, and their aberrant activation is a hallmark of ALK-driven cancers.

Caption: ALK Signaling Pathway and Inhibition.

Experimental Protocol: ALK Kinase Assay

This protocol describes a general biochemical assay to determine the inhibitory activity of piperidine carboxamide derivatives against ALK.

Materials:

-

Recombinant human ALK enzyme

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the piperidine carboxamide inhibitor in DMSO. Further dilute in assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the ALK enzyme to all wells except the "no enzyme" control.

-

Initiate the reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cathepsin K

Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts, the cells responsible for bone resorption.[2][3] It plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[2][3] Overactivity of cathepsin K is implicated in pathological bone loss, as seen in osteoporosis.[2] Therefore, inhibition of cathepsin K is a promising therapeutic strategy for the treatment of this and other bone-related disorders.

Quantitative Data: Cathepsin K Inhibition by Piperidine Carboxamide Derivatives.[4][5][6][7][8]

Several piperidine-3-carboxamide and piperidine-4-carboxamide derivatives have been developed as potent cathepsin K inhibitors. The following table presents the in vitro inhibitory activity of selected compounds.

| Compound ID | Scaffold | Cathepsin K IC50 (nM) |

| H-9 | Piperidine-3-carboxamide | 80 |

| OST-4077 | Piperidine-4-carboxamide | 11 (human), 427 (rat) |

| Inhibitor 7 | Piperidine-based | 120 (in vitro resorption) |

| Inhibitor 4 | Piperidine-based | 340 (in vitro resorption) |

| F-12 | Sulfonyl piperidine | 13,520 |

Cathepsin K in Bone Resorption

Osteoclasts create an acidic microenvironment at the bone surface, which dissolves the mineral component of the bone.[4] This is followed by the secretion of proteases, including cathepsin K, into the resorption lacuna to degrade the organic matrix.[4] The RANKL/RANK signaling pathway is a key regulator of osteoclast differentiation and function, and it upregulates the expression of cathepsin K.[4][5]

Caption: Role of Cathepsin K in Bone Resorption.

Experimental Protocol: Cathepsin K Fluorometric Assay.[11][12][13][14][15]

This protocol outlines a fluorometric assay to measure the inhibitory activity of piperidine carboxamide derivatives against cathepsin K.

Materials:

-

Human recombinant cathepsin K

-

Fluorogenic substrate (e.g., Z-LR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)

-

Known cathepsin K inhibitor (e.g., E-64) as a positive control

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader (Excitation/Emission ~360/460 nm or 400/505 nm depending on substrate)

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the cathepsin K enzyme to all wells except the "no enzyme" blank.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

C-C Chemokine Receptor Type 5 (CCR5)

CCR5 is a G protein-coupled receptor that functions as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[6][7] The viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of T cells, which induces a conformational change allowing for subsequent binding to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. Individuals with a homozygous deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection with R5 HIV-1 strains. This has made CCR5 a key target for the development of anti-HIV therapies.

Quantitative Data: CCR5 Antagonism by Piperidine Carboxamide Derivatives.[18][19][20]

Piperidine-4-carboxamide derivatives have been explored as CCR5 antagonists. The following table shows the binding affinity and antiviral activity of a lead compound and its optimized analog.

| Compound ID | Modification | CCR5 Binding IC50 (µM) | Anti-HIV-1 EC50 (nM) |

| 1 | Lead Compound | 1.9 | Not specified |

| 11f | Optimized Derivative | Not specified, but potent | 0.59 |

CCR5 Signaling in HIV-1 Entry

The binding of HIV-1 gp120 to CD4 and CCR5 initiates a cascade of events leading to membrane fusion. While G protein-coupled signaling through CCR5 is not essential for viral entry, the receptor's presence on the cell surface is critical.[7] CCR5 antagonists act by binding to the receptor and preventing its interaction with gp120, thereby blocking viral entry.[8]

Caption: CCR5-Mediated HIV-1 Entry and Inhibition.

Experimental Protocol: CCR5 Radioligand Binding Assay.[19]

This protocol describes a competitive binding assay to determine the affinity of piperidine carboxamide derivatives for the CCR5 receptor.

Materials:

-

Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-CCR5)

-

Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α or [¹²⁵I]RANTES)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Non-labeled CCR5 ligand for determining non-specific binding

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the piperidine carboxamide test compound.

-

In a 96-well plate, combine the CHO-CCR5 cell membranes, the radiolabeled ligand, and either the test compound, binding buffer (for total binding), or an excess of non-labeled ligand (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and the percent inhibition of specific binding by the test compound at each concentration.

-

Determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Calpain

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases.[9][10] Dysregulation of calpain activity is implicated in the pathogenesis of various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and spinal cord injury.[9][10][11][12][13] In these conditions, excessive calcium influx into neurons leads to the overactivation of calpains, which in turn cleave a variety of cellular substrates, leading to cytoskeletal breakdown, synaptic dysfunction, and ultimately, neuronal cell death.[11][12] Therefore, calpain inhibitors are being investigated as potential neuroprotective agents.

Calpain Signaling in Neurodegeneration

In neurodegenerative conditions, events such as excitotoxicity lead to a sustained increase in intracellular calcium levels.[11][12] This pathologically activates calpain, which then cleaves key structural and regulatory proteins, including cytoskeletal components (e.g., spectrin, tau), ion channels, and signaling molecules.[9][11][12] This widespread proteolysis disrupts cellular homeostasis and contributes to the progression of neuronal damage.[11][12]

Caption: Calpain Activation in Neurodegeneration.

Experimental Protocol: Calpain Activity Assay

A general fluorometric assay for measuring calpain activity and inhibition is described below.

Materials:

-

Purified calpain-1 (µ-calpain) or calpain-2 (m-calpain)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM DTT)

-

CaCl₂ solution

-

Calpain inhibitor (e.g., calpeptin) as a positive control

-

Black 96-well plates

-

Fluorescence plate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Prepare serial dilutions of the piperidine carboxamide inhibitor.

-

Add the assay buffer, diluted inhibitor, and calpain enzyme to the wells of a 96-well plate.

-

Initiate the reaction by adding the CaCl₂ solution to activate the enzyme, followed immediately by the fluorogenic substrate.

-

Measure the increase in fluorescence over time in a kinetic mode at room temperature or 37°C.

-

Determine the reaction rate from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Plasmodium falciparum Proteasome

The ubiquitin-proteasome system (UPS) is essential for protein homeostasis and is a validated drug target in various diseases, including cancer and parasitic infections.[1][14][15] In Plasmodium falciparum, the causative agent of the most severe form of malaria, the proteasome is critical for all stages of the parasite's life cycle, including the degradation of damaged proteins resulting from the action of antimalarial drugs like artemisinin.[1][14][15] Therefore, inhibiting the P. falciparum proteasome is a promising strategy for developing new antimalarial agents, particularly in the face of growing drug resistance.

Quantitative Data: P. falciparum Proteasome Inhibition.[29]

A series of piperidine carboxamides have been identified as potent and selective inhibitors of the P. falciparum proteasome.

| Compound ID | Modification | P. falciparum (3D7) EC50 (µM) | P. falciparum Proteasome (Pf20Sβ5) IC50 (µM) |

| SW042 | Racemic Hit | 0.14 - 0.19 | Not specified |

| (S)-SW042 | S-enantiomer | 100-fold more potent than racemic | Not specified |

The Ubiquitin-Proteasome System in Plasmodium falciparum

The UPS in P. falciparum functions similarly to that in other eukaryotes, involving the tagging of substrate proteins with ubiquitin by a cascade of E1, E2, and E3 enzymes, followed by their degradation by the 26S proteasome.[16] This system is crucial for the parasite's rapid proliferation and for coping with cellular stress, including that induced by antimalarial drugs.[1][15][16]

Caption: The Ubiquitin-Proteasome Pathway in P. falciparum.

Experimental Protocol: P. falciparum Proteasome Activity Assay.[27]

This protocol describes a method to assess the activity of the P. falciparum proteasome and its inhibition.

Materials:

-

Lysates from P. falciparum parasites

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

-

ATP

-

Proteasome inhibitor (e.g., MG132) as a positive control

-

Black 96-well plates

-

Fluorescence plate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Prepare serial dilutions of the piperidine carboxamide inhibitor.

-

Add the parasite lysate, assay buffer, and ATP to the wells of a 96-well plate.

-

Add the diluted inhibitor or a known proteasome inhibitor.

-

Initiate the reaction by adding the fluorogenic substrate.

-